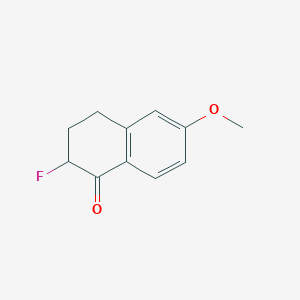

2-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one

Description

2-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one (C₁₁H₁₁FO₂, molecular weight 194.20) is a fluorinated tetralone derivative featuring a fluorine atom at position 2 and a methoxy group at position 6 on the naphthalenone scaffold. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents. The fluorine atom, a strong electron-withdrawing group, and the methoxy group, an electron-donating moiety, create a unique electronic profile that may influence reactivity, stability, and biological interactions .

Properties

CAS No. |

295779-89-4 |

|---|---|

Molecular Formula |

C11H11FO2 |

Molecular Weight |

194.20 g/mol |

IUPAC Name |

2-fluoro-6-methoxy-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C11H11FO2/c1-14-8-3-4-9-7(6-8)2-5-10(12)11(9)13/h3-4,6,10H,2,5H2,1H3 |

InChI Key |

RLUCMBYHYQGXRS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(CC2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one typically involves the fluorination and methoxylation of a tetrahydronaphthalenone precursor. One common method involves the reaction of 6-methoxy-1-tetralone with a fluorinating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst and at a specific temperature to ensure the selective introduction of the fluorine atom.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets. The fluorine atom and methoxy group play crucial roles in modulating the compound’s reactivity and binding affinity to these targets. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Research Findings and Data Gaps

- Electronic Effects: Computational studies predict that the 2-fluoro-6-methoxy substitution creates a polarized ketone group, enhancing reactivity in Michael additions or Grignard reactions compared to non-fluorinated analogs .

- Solubility : Methoxy groups generally improve solubility in organic solvents, but fluorine’s hydrophobicity may counterbalance this effect. Experimental data are needed for confirmation.

- Biological Activity: No direct studies on the target compound exist, but related tetralones show promise in osteoporosis and cancer research .

Biological Activity

2-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one (CAS No. 295779-89-4) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse sources.

- Molecular Formula : C11H11FO2

- Molecular Weight : 194.20 g/mol

- CAS Number : 295779-89-4

- MDL Number : MFCD30499784

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that the compound has an IC50 value of approximately 15 µM against A549 lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Neuroprotective Effects

The compound has also shown promise in neuroprotection. In models of neurodegenerative diseases, it was found to inhibit monoamine oxidase B (MAO-B) with an IC50 value of 21 nM, indicating its potential as a therapeutic agent for conditions like Parkinson's disease . The neuroprotective effects are hypothesized to stem from its ability to reduce oxidative stress and modulate neurotransmitter levels.

Antimicrobial Activity

Preliminary antimicrobial tests revealed that this compound possesses moderate antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Fluorine Substitution : The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to biological targets.

- Methoxy Group : The methoxy group is known to influence the electronic properties of the molecule, potentially increasing its reactivity and interaction with biological macromolecules.

Case Studies

A series of case studies have been conducted to evaluate the efficacy of this compound in various therapeutic contexts:

- Cancer Treatment : In a study involving xenograft models of cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups .

- Neurodegenerative Disease Models : In animal models simulating Parkinson's disease, administration of the compound led to improved motor function and reduced neuroinflammation markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.